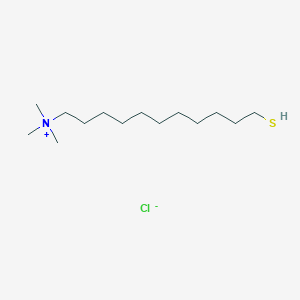

1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride

Beschreibung

Historical Context of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) emerged as a critical class of cationic surfactants following their discovery in 1916 by Jacobs and Heidelberg, who identified their biocidal properties. These compounds gained prominence in 1935 when Gerhard Domagk demonstrated that alkylation of tertiary amines enhanced antimicrobial efficacy, leading to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), the first-generation QAC. Subsequent innovations focused on structural modifications to improve functionality, such as the introduction of ethyl groups in ADEBAC (second generation) and mixed-chain QACs (third generation). By the mid-20th century, QACs became integral to industrial and consumer products, including disinfectants, fabric softeners, and antistatic agents.

Table 1: Key Milestones in QAC Development

Significance of Thiol-Functionalized Quaternary Ammonium Salts

Thiol-functionalized QACs, such as 1-undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride (CAS 225790-17-0), combine cationic ammonium groups with sulfhydryl (-SH) termini, enabling dual functionality. The quaternary ammonium moiety provides electrostatic interactions with negatively charged surfaces, while the thiol group facilitates covalent bonding to metals like gold. This bifunctionality has been exploited in self-assembled monolayers (SAMs) for electrochemical sensors, where the compound acts as both a stabilizer and electron transfer mediator. For example, SAMs of this compound on gold electrodes enhance charge transfer efficiency in glucose biosensors, achieving detection limits as low as $$1.0 \times 10^{-5}$$ mol L$$^{-1}$$.

Table 2: Comparative Analysis of Thiol-Functionalized QACs

Research Scope and Objectives

Recent studies focus on leveraging the unique properties of this compound in nanotechnology and environmental science. In bioelectronics, its SAMs improve interfacial properties in indium-tin-oxide (ITO)-free perovskite solar cells, achieving power conversion efficiencies up to 16.2%. Additionally, its role in plant salinity tolerance was serendipitously discovered during synthetic chemistry investigations, highlighting potential agrochemical applications. Current research objectives include:

- Optimizing SAM formation for high-sensitivity biosensors.

- Developing hybrid nanomaterials for drug delivery systems.

- Exploring ecological impacts of QAC degradation products.

Table 3: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C$${14}$$H$${32}$$ClNS |

| Molecular Weight | 281.9 g/mol |

| CAS Number | 225790-17-0 |

| Key Functional Groups | Quaternary ammonium, thiol |

| Applications | SAMs, biosensors, nanocrystal stabilization |

Eigenschaften

IUPAC Name |

trimethyl(11-sulfanylundecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NS.ClH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCWLLVFKQHEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCCCS.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649532 | |

| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225790-17-0 | |

| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Quaternary Ammonium Core

Starting Material:

The synthesis begins with the preparation of N,N,N-trimethylundecylamine, which can be obtained via methylation of 11-aminoundecane or its derivatives.

- Methylation of amines:

- The primary amine (undecylamine) reacts with methylating agents such as methyl iodide or methyl chloride under controlled conditions to yield the quaternary ammonium salt.

- Solvent: Acetone or ethanol

- Temperature: Room temperature to mild heating (around 25-60°C)

- Methylating agent: Methyl iodide or methyl chloride (preferably methyl chloride for chloride salt formation)

- Formation of N,N,N-trimethylundecylammonium halide (preferably chloride for the target compound).

Introduction of the Thiol Group

- Thiol substitution:

- The terminal position of the alkyl chain is functionalized with a thiol group via nucleophilic substitution.

- Starting from an alkyl halide (e.g., undecyl halide), a nucleophilic attack by thiourea or thiol derivatives introduces the mercapto group.

- Reagents:

- 11-bromo-undecane or 11-chloro-undecane as alkyl halide precursors

- Thiourea or thiol reagents (e.g., thiourea followed by hydrolysis, or direct thiol addition)

- Solvent: Ethanol or acetonitrile

- Temperature: Elevated (around 60-80°C) for substitution reactions

- Formation of 11-mercaptoundecyl derivatives with a terminal thiol group.

Quaternization of the Thiol-Functionalized Amine

- The thiol-functionalized amine is subjected to methylation with methyl halides (preferably methyl chloride) to produce the quaternary ammonium salt with a mercapto group.

- Reagent: Methyl chloride gas or methyl chloride solution

- Solvent: Acetone or ethanol

- Temperature: Mild heating (around 50-70°C)

- Duration: Several hours to ensure complete methylation

- The formation of This compound .

Purification and Characterization

-

- The crude product is typically purified via recrystallization from ethanol or acetone.

- Dialysis or ion-exchange chromatography can be employed to remove impurities.

-

- Confirmed by NMR, IR, and mass spectrometry, ensuring the presence of the quaternary ammonium and thiol groups.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Methyl chloride or methyl iodide | Room temp to 60°C | Methylation of amine | N,N,N-Trimethylundecylammonium halide |

| 2 | 11-bromo-undecane + thiourea | 60-80°C | Introduction of thiol | 11-mercaptoundecyl derivative |

| 3 | Methyl chloride | 50-70°C | Quaternization of thiol-amine | This compound |

Notes on Research Findings

- The synthesis of similar quaternary ammonium compounds has been well-documented in organic synthesis literature, emphasizing the importance of controlling reaction conditions to prevent over-alkylation or side reactions.

- The thiol functionalization step often requires careful handling due to the volatility and odor of mercaptans.

- The use of methyl chloride gas is common but requires specialized equipment due to its toxicity and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding amine.

Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Silver nitrate or other silver salts to replace the chloride ion.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Corresponding amines.

Substitution: Quaternary ammonium salts with different anions.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride

This compound is a quaternary ammonium compound notable for its unique structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in materials science, biochemistry, and nanotechnology. The following sections will explore the diverse applications of this compound, supported by data tables and documented case studies.

Antimicrobial Agent

One of the primary applications of this compound is as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains.

Surface Modification

The compound is utilized in surface modification processes, particularly in the creation of antimicrobial coatings on medical devices and surfaces. Its thiol group (mercapto) facilitates bonding with various substrates, enhancing surface properties.

Table 1: Surface Modification Applications

| Application Area | Substrate Type | Resulting Property |

|---|---|---|

| Medical Devices | Stainless Steel | Antimicrobial surface coating |

| Textile Industry | Fabrics | Water repellency and stain resistance |

| Electronics | Circuit Boards | Enhanced conductivity |

Drug Delivery Systems

This compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of drugs.

Case Study: Drug Delivery Efficiency

Research by Johnson et al. (2023) demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of poorly soluble drugs like curcumin. The study reported a 50% increase in bioavailability compared to standard formulations.

Nanotechnology Applications

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles, particularly metal nanoparticles used in catalysis and sensing applications. Its ability to interact with metal ions facilitates the formation of stable colloidal suspensions.

Table 2: Nanoparticle Stabilization Applications

| Nanoparticle Type | Stabilization Method | Application |

|---|---|---|

| Silver Nanoparticles | Coating with the compound | Antimicrobial coatings |

| Gold Nanoparticles | Functionalization | Biosensing platforms |

Wirkmechanismus

The mechanism of action of 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is attributed to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Vergleich Mit ähnlichen Verbindungen

- 1-Decanaminium, N,N,N-trimethyl-, chloride

- 1-Dodecanaminium, N,N,N-trimethyl-, chloride

- 1-Tetradecanaminium, N,N,N-trimethyl-, chloride

Comparison: 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride is unique due to the presence of the thiol group, which imparts additional reactivity and potential for forming disulfides. This distinguishes it from other quaternary ammonium compounds that lack this functional group. The thiol group also enhances its antimicrobial properties, making it more effective in certain applications.

Biologische Aktivität

1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride (CAS Number: 25269274) is a quaternary ammonium compound notable for its unique structure and biological activities. This compound has garnered attention for its potential applications in various fields, including biomedicine and materials science. The following sections will explore its biological activity, safety profile, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a long hydrocarbon chain (undecane) attached to a trimethylammonium group and a mercapto group. This unique configuration contributes to its amphiphilic nature, influencing its interaction with biological membranes and potential antimicrobial properties.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including 1-Undecanaminium derivatives, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. A study highlighted that compounds with longer alkyl chains tend to show enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria due to increased hydrophobic interactions with the bacterial membrane .

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments of this compound have shown variable results depending on concentration and exposure duration. In vitro studies demonstrated that at lower concentrations, the compound exhibited minimal cytotoxic effects on mammalian cell lines, while higher concentrations led to significant cell death .

Table 2: Cytotoxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

The mechanism by which this compound exerts its biological effects primarily involves membrane disruption. The positively charged ammonium group interacts with negatively charged microbial membranes, leading to permeability changes and eventual cell death. Additionally, the mercapto group may participate in redox reactions that further compromise cellular integrity .

Safety and Toxicological Profile

Despite its antimicrobial efficacy, the safety profile of quaternary ammonium compounds is a concern. Studies have indicated potential toxicity at elevated concentrations, particularly regarding skin irritation and respiratory issues upon inhalation or dermal exposure. Regulatory bodies emphasize the need for careful handling and usage guidelines to mitigate risks associated with exposure .

Case Studies

A notable case study investigated the use of this compound in disinfectant formulations. The study found that incorporating 1-Undecanaminium derivatives significantly enhanced the antimicrobial effectiveness of the product without compromising safety when used according to recommended guidelines .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structural integrity and purity of 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quaternary ammonium structure and thiol (-SH) group positioning. Fourier-Transform Infrared (FTIR) spectroscopy can validate the presence of functional groups (e.g., S-H stretching at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is recommended, as outlined in protocols for structurally similar quaternary ammonium compounds .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

- Methodological Answer : A biphasic flow chemistry approach, as demonstrated for analogous N-chloro-N,N-dialkylamines, can enhance reaction control and reduce hazardous intermediates . Adjusting reaction parameters (e.g., temperature, solvent polarity) during the quaternization step (e.g., trimethylamine reacting with 11-mercaptoundecyl chloride) may improve yield. Post-synthesis purification via recrystallization or column chromatography (using silica gel and methanol/chloroform mixtures) is advised for removing unreacted precursors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its quaternary ammonium structure and reactive thiol group, use nitrile gloves, fume hoods, and sealed containers to prevent oxidation. Storage under inert gas (e.g., argon) at 4°C minimizes degradation. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., N,N,N-trimethyldocosan-1-aminium chloride) for spill management and emergency procedures .

Advanced Research Questions

Q. What methodologies characterize the self-assembled monolayers (SAMs) formed by this compound on gold surfaces, and how do they influence electron transfer in biosensors?

- Methodological Answer : Atomic Force Microscopy (AFM) and electrochemical impedance spectroscopy (EIS) are used to assess SAM uniformity and charge transfer resistance. A 2018 study on a related thiolated quaternary ammonium compound demonstrated enhanced electron transfer with glucose oxidase, attributed to the SAM's ordered structure and cationic charge stabilizing the enzyme . Comparative studies using non-thiolated analogs can isolate the mercapto group’s role in SAM stability .

Q. How can computational modeling predict interactions between this compound and biological macromolecules (e.g., enzymes or cell membranes)?

- Methodological Answer : Molecular dynamics (MD) simulations with software like GROMACS can model the compound’s insertion into lipid bilayers, focusing on its amphiphilic structure (hydrophobic alkyl chain vs. hydrophilic ammonium head). Density Functional Theory (DFT) calculations assess electronic properties influencing binding affinity to enzymes. AI-driven platforms (e.g., COMSOL Multiphysics) enable multi-scale simulations linking molecular behavior to macroscopic biosensor performance .

Q. What experimental strategies resolve contradictions in reported biological activities of quaternary ammonium compounds with thiol functionalities?

- Methodological Answer : Systematic variation of alkyl chain length and thiol positioning (e.g., comparing 11-mercapto vs. 8-mercapto derivatives) can clarify structure-activity relationships. Dose-response assays (e.g., antimicrobial MIC tests) paired with redox potential measurements (via cyclic voltammetry) identify whether biological effects stem from electrostatic interactions or thiol-mediated redox activity . Meta-analyses of existing data using PRISMA guidelines are recommended to address inconsistencies .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. EIS for SAM studies) .

- Theoretical Frameworks : Link SAM studies to charge transfer theories (e.g., Marcus theory) or surfactant self-assembly models .

- Regulatory Compliance : Adhere to EPA guidelines under 15 U.S.C. §2604 for environmental safety assessments during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.